molecular formula C13H9F5N2O2 B6268731 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one CAS No. 2307695-17-4

4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B6268731
CAS No.: 2307695-17-4
M. Wt: 320.2
InChI Key:
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Description

This compound, also known as DFHBI , is an imidazolinone fluorophore used in various biochemical studies . The benzene ring of DFHBI can freely rotate around the single bond but when it is fixed in planar conformation, DFHBI fluoresces . It is a synthetic analog of the GFP fluorophore .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms and functional groups. Its IUPAC name is (E)-5-(3,5-difluoro-4-hydroxybenzylidene)-2-methylene-3-(2,2,2-trifluoroethyl)imidazolidin-4-one . The InChI code is 1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,19,21H,1,5H2/b10-4+ .


Chemical Reactions Analysis

DFHBI is non-fluorescent when unbound. It becomes fluorescent upon binding to RNA aptamers Spinach, Spinach2, and Broccoli . This property makes it useful for imaging RNA in living cells .


Physical And Chemical Properties Analysis

DFHBI is a powder that can be dissolved in DMSO to a concentration of 20 mg/mL . It has a molecular weight of 320.22 . The compound should be stored at room temperature .

Mechanism of Action

Target of Action

The primary target of this compound is RNA aptamers such as Spinach, Spinach2, and Broccoli . These are RNA molecules that can bind to specific targets and have been engineered to fluoresce upon binding to the compound .

Mode of Action

The compound, also known as DFHBI, is a fluorogen, which means it can emit fluorescence when it binds to its target . When unbound, DFHBI is non-fluorescent. Upon binding to its target rna aptamers, it becomes fluorescent . This change in fluorescence can be used to track the presence and location of the target aptamers in biological systems .

Biochemical Pathways

For instance, the fluorescence can indicate the presence and location of specific RNA molecules, providing insights into RNA metabolism and function .

Pharmacokinetics

It is known that the compound is soluble in dmso at 20 mg/ml . This suggests that it could be delivered in a DMSO solution. The compound is also stable in the dark for 2 years at -20°C , indicating good shelf-life under appropriate storage conditions.

Result of Action

The primary result of the compound’s action is the production of fluorescence upon binding to its target RNA aptamers . This fluorescence can be detected and measured, providing a powerful tool for studying RNA in biological systems .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable in the dark, suggesting that light could potentially affect its stability . Additionally, the compound’s solubility in DMSO suggests that the choice of solvent could influence its bioavailability and efficacy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

, plays a significant role in biochemical reactions. It is a membrane-permeable and non-toxic fluorogen . When unbound, DFHBI is non-fluorescent, but it produces fluorescence upon binding . It interacts with RNA aptamers such as Spinach, Spinach2, and Broccoli . The nature of these interactions involves the production of fluorescence, with a maximum excitation at 447 nm and an emission peak at 501 nm .

Cellular Effects

The effects of 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one on cells are primarily observed through its fluorescence properties . It is used for imaging RNA in cells . The compound’s ability to produce fluorescence upon binding allows for the visualization of RNA aptamers within the cellular environment .

Molecular Mechanism

The molecular mechanism of action of this compound is based on its ability to bind to RNA aptamers and produce fluorescence . This binding interaction results in changes in the fluorescence properties of the compound, allowing it to be used as a tool for visualizing RNA in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable in the dark for 2 years at -20°C . Its fluorescence properties can be observed over time in in vitro or in vivo studies, providing valuable information about RNA localization and dynamics .

Metabolic Pathways

Given its interaction with RNA aptamers, it may be involved in RNA metabolism

Transport and Distribution

This compound is a membrane-permeable compound This property allows it to be transported and distributed within cells

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with RNA aptamers

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,5-difluoro-4-hydroxybenzaldehyde with 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid followed by cyclization to form the final product.", "Starting Materials": [ "3,5-difluoro-4-hydroxybenzaldehyde", "2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 g, 5.2 mmol) and 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid (1.5 g, 6.2 mmol) in methanol (20 mL) and add acetic anhydride (1.5 mL, 15.6 mmol) and sodium acetate (1.5 g, 18.4 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry under vacuum to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol).", "Step 6: Heat the reaction mixture at reflux for 2 hours.", "Step 7: Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "Step 8: Extract the product with diethyl ether (3 x 20 mL).", "Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product." ] }

2307695-17-4

Molecular Formula

C13H9F5N2O2

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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